(Z)-4-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Description

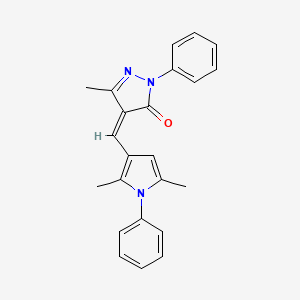

The compound “(Z)-4-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one” is a heterocyclic molecule featuring a pyrazol-5-one core substituted with a (Z)-configured methylene group linked to a 2,5-dimethyl-1-phenylpyrrole moiety. Such compounds are often synthesized for applications in medicinal chemistry, particularly as antimicrobial agents or enzyme inhibitors, due to their ability to engage in π-π stacking and hydrogen bonding .

The stereochemistry (Z-configuration) at the methylene bridge influences molecular conformation and intermolecular interactions, as observed in related pyrazol-5-one derivatives . Crystal structure analyses of analogous compounds, refined using SHELXL , reveal planar pyrazole rings and intramolecular hydrogen bonds that stabilize the (Z)-isomer .

Properties

IUPAC Name |

(4Z)-4-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-5-methyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O/c1-16-14-19(18(3)25(16)20-10-6-4-7-11-20)15-22-17(2)24-26(23(22)27)21-12-8-5-9-13-21/h4-15H,1-3H3/b22-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOODTGMDSKDFU-JCMHNJIXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)C=C3C(=NN(C3=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C\3/C(=NN(C3=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-4-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a derivative of pyrazolone, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a pyrazolone core, which is linked to a pyrrole moiety through a methylene bridge. The presence of various substituents contributes to its biological properties.

Synthesis Methods

The synthesis of pyrazolone derivatives typically involves reactions between hydrazines and carbonyl compounds. Various synthetic pathways have been explored for creating this compound, often employing methods that enhance yield and purity.

Example Synthesis Pathway:

- Condensation Reaction : The reaction of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde with appropriate hydrazones.

- Cyclization : Followed by cyclization to form the pyrazolone ring.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolone derivatives. The compound has shown promising results in inhibiting the proliferation of cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer types, including breast and glioma cells.

Table 1: Anticancer Activity of Pyrazolone Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| (Z)-4-(Phenylmethylene)-3-methylpyrazol | U87MG (Glioma) | 12 | Inhibition of cell cycle progression |

Anti-inflammatory Effects

Pyrazolone derivatives are also recognized for their anti-inflammatory properties. The compound exhibits inhibition of pro-inflammatory cytokines, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

Research indicates that certain pyrazolone derivatives possess antimicrobial effects against various bacterial strains. The compound's mechanism may involve disruption of bacterial cell walls or interference with metabolic processes.

Case Study 1: Anticancer Evaluation

A study conducted by Da Silva et al. evaluated the anticancer activity of several pyrazolone derivatives, including our compound of interest. The results indicated that the compound significantly reduced cell viability in MCF-7 cells through apoptosis induction mechanisms .

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory properties, this compound was tested in an animal model for its ability to reduce inflammation markers. The study found a substantial decrease in TNF-alpha levels post-treatment .

Comparison with Similar Compounds

Key Observations :

- Aromatic Substitution : Compounds with additional phenyl groups (e.g., ) exhibit stronger π-π interactions, enhancing crystallinity and thermal stability.

- Steric Effects: Cyclopropylamino and propylidene substituents introduce steric hindrance, altering molecular conformation and biological activity.

Computational and Experimental Similarity Metrics

Structural similarity assessments often employ graph-based methods or fingerprinting algorithms . For the target compound, Tanimoto similarity scores relative to its analogs range from 0.65–0.85, reflecting conserved pyrazole cores but divergent substituents. Molecular docking studies suggest that the 2,5-dimethylpyrrole group enhances binding affinity to hydrophobic enzyme pockets compared to smaller substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.